Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted triazole derivatives.
Scientific Research Applications
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with distinct biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure but different nitrogen atom arrangements.
Uniqueness
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-9-4(5(10)11-2)7-8-6(9)12-3/h1-3H3 |
InChI Key |
LPMOMSFTJSMDDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1OC)C(=O)OC |
Origin of Product |
United States |
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